

Application of Fluralaner-13C2,15N,d3 in Environmental Monitoring: Notes and Protocols

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Compound of Interest

Compound Name: Fluralaner-13C2,15N,d3

Cat. No.: B12414883

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Introduction

Fluralaner, a member of the isoxazoline class of parasiticides, is increasingly used in veterinary medicine to control flea and tick infestations in companion animals. Its systemic mode of action and long half-life provide extended protection. However, the primary route of elimination is through feces as the unchanged parent compound, leading to concerns about its potential environmental impact.[1] Accurate and sensitive monitoring of Fluralaner in various environmental compartments is crucial to understand its fate, transport, and potential effects on non-target organisms.

The use of an isotopically labeled internal standard, such as **Fluralaner-13C2,15N,d3**, is the gold standard for the quantitative analysis of Fluralaner in complex environmental matrices. Isotope dilution mass spectrometry (IDMS) compensates for matrix effects and variations in extraction efficiency and instrument response, ensuring the highest accuracy and precision in analytical measurements. This document provides detailed application notes and protocols for the use of **Fluralaner-13C2,15N,d3** in environmental monitoring.

Quantitative Data Summary

The following tables summarize key data related to the environmental presence and toxicological endpoints of Fluralaner. It is important to note that environmental monitoring data

for Fluralaner is still emerging, and further research is needed to establish a more comprehensive understanding of its concentrations in various environmental compartments.

Table 1: Environmental Persistence of Fluralaner

Matrix	Parameter	Value	Reference
Soil (sandy loam)	DT50 (aerobic)	Up to 989 days	[1]
Aquatic Environments	DT50 (aerobic)	3-4 days	[1]
Sediment	DT50	112-195 days	[1]

DT50: Dissipation Time 50%, the time it takes for 50% of the initial concentration to dissipate.

Table 2: Ecotoxicological Data for Fluralaner

Organism	Endpoint	Value	Reference
Daphnia magna (aquatic invertebrate)	NOEC (reproduction)	0.047 µg/L	[1]
Zebrafish (Danio rerio)	LC50 (96h)	>10 mg/L	[2]
Zebrafish (Danio rerio)	Bioconcentration Factor (BCF)	12.06 (48h at 2.00 mg/L)	[2]
Zebrafish (Danio rerio)	Bioconcentration Factor (BCF)	21.34 (144h at 0.20 mg/L)	[2]

NOEC: No Observed Effect Concentration; LC50: Lethal Concentration 50%; BCF: Bioconcentration Factor.

Table 3: Reported Environmental Concentrations of Fluralaner

Matrix	Concentration	Context	Reference
Swimming Water	Exceeded Dutch water quality standards	After swimming of a dog orally treated with Fluralaner	[3]
Bird's Nest Hair	Detected	Indicating a potential pathway for wildlife exposure	[3]

Experimental Protocols

The following are detailed protocols for the analysis of Fluralaner in soil/sediment and water samples using **Fluralaner-13C2,15N,d3** as an internal standard.

Protocol 1: Analysis of Fluralaner in Soil and Sediment using QuEChERS and LC-MS/MS

This protocol is adapted from the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which is widely used for the extraction of pesticides from complex matrices. [4][5]

1. Materials and Reagents

- Fluralaner analytical standard
- **Fluralaner-13C2,15N,d3** internal standard solution (e.g., 1 µg/mL in acetonitrile)
- Acetonitrile (ACN), HPLC or LC-MS grade
- Water, HPLC or LC-MS grade
- Magnesium sulfate (MgSO₄), anhydrous
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent

- C18 sorbent
- Formic acid, LC-MS grade
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes for d-SPE cleanup
- Vortex mixer
- Centrifuge

2. Sample Preparation and Extraction

- Weigh 10 g of homogenized soil or sediment sample into a 50 mL centrifuge tube.
- Add 10 mL of water (if the sample is dry) and vortex for 30 seconds to hydrate.
- Spike the sample with a known amount of **Fluralaner-13C2,15N,d3** internal standard solution (e.g., 100 µL of 1 µg/mL solution).
- Add 10 mL of acetonitrile to the tube.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
- Immediately cap the tube and shake vigorously for 1 minute.
- Centrifuge the tube at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
- Vortex the d-SPE tube for 30 seconds.
- Centrifuge at ≥5000 x g for 2 minutes.
- Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

- LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m) is suitable.
- Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
- Injection Volume: 5-10 μ L.
- MS Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI) in negative ion mode.
- MRM Transitions:
 - Fluralaner: Monitor at least two transitions (e.g., precursor ion m/z 554 -> product ions).
 - **Fluralaner-13C2,15N,d3**: Monitor the corresponding mass-shifted transition.

5. Quantification

- Create a calibration curve using a series of standards containing known concentrations of Fluralaner and a constant concentration of **Fluralaner-13C2,15N,d3**.
- Calculate the concentration of Fluralaner in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Analysis of Fluralaner in Water using Solid-Phase Extraction (SPE) and LC-MS/MS

This protocol outlines a general procedure for the extraction and concentration of Fluralaner from water samples.[\[6\]](#)[\[7\]](#)

1. Materials and Reagents

- Fluralaner analytical standard
- **Fluralaner-13C2,15N,d3** internal standard solution (e.g., 100 ng/mL in methanol)
- Methanol (MeOH), HPLC or LC-MS grade

- Water, HPLC or LC-MS grade
- Acetonitrile (ACN), HPLC or LC-MS grade
- Formic acid, LC-MS grade
- Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 60 mg)
- SPE vacuum manifold
- Nitrogen evaporator
- Glassware for sample collection and processing

2. Sample Preparation and Extraction

- Collect a 500 mL water sample in a clean glass bottle.
- Spike the water sample with a known amount of **Fluralaner-13C2,15N,d3** internal standard solution (e.g., 100 µL of 100 ng/mL solution).
- Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the cartridge. Do not let the cartridge go dry.
- Load the water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
- After the entire sample has passed through, wash the cartridge with 5 mL of water to remove any interfering substances.
- Dry the cartridge under vacuum for 10-15 minutes.
- Elute the retained analytes with 6 mL of acetonitrile.
- Concentrate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

- The LC-MS/MS conditions are the same as described in Protocol 1.

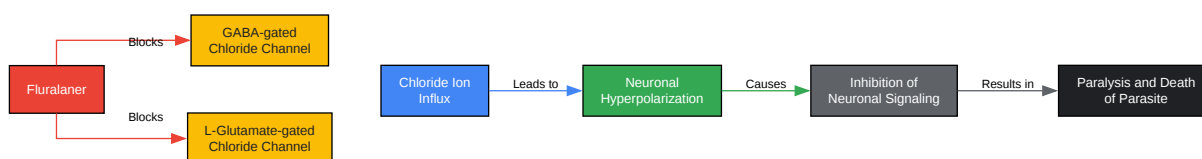
4. Quantification

- The quantification procedure is the same as described in Protocol 1.

Mandatory Visualizations

Fluralaner's Mode of Action

Fluralaner exerts its parasiticidal effect by acting as a non-competitive antagonist of ligand-gated chloride channels in the nervous system of insects and acarines.[8] It potentially blocks both γ -aminobutyric acid (GABA)-gated and L-glutamate-gated chloride channels, leading to hyperexcitation, paralysis, and death of the target parasites.

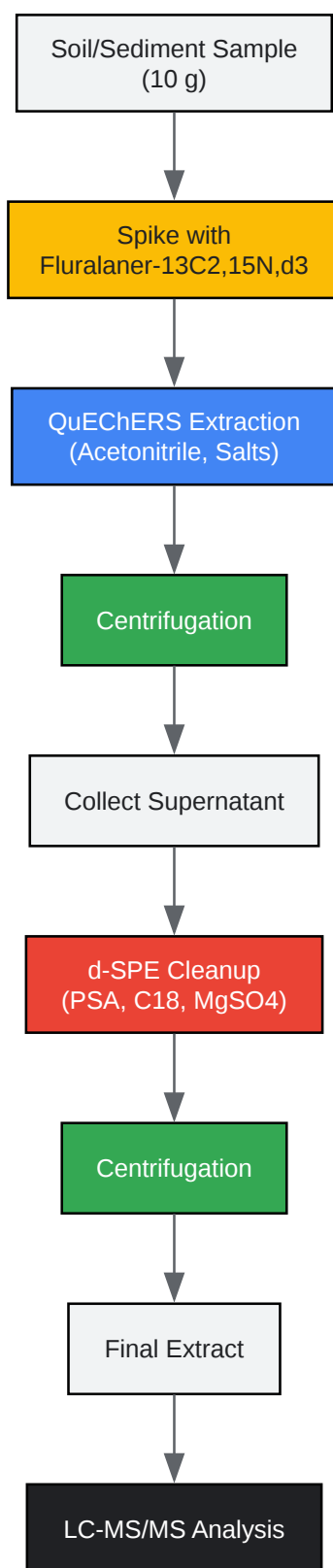


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Caption: Fluralaner's inhibitory action on chloride channels.

Experimental Workflow for Soil/Sediment Analysis

The following diagram illustrates the key steps in the analysis of Fluralaner in soil and sediment samples.

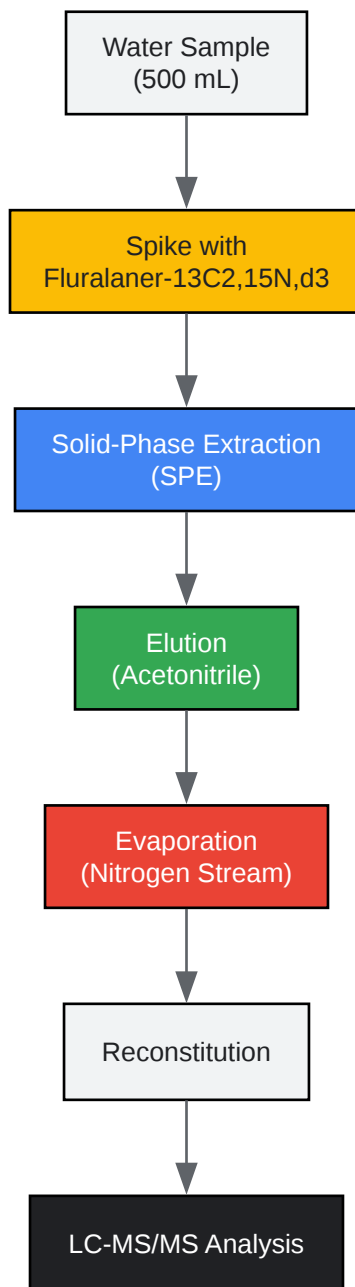


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Caption: QuEChERS workflow for soil and sediment samples.

Experimental Workflow for Water Analysis

The following diagram illustrates the key steps in the analysis of Fluralaner in water samples.



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